Stereospecific Insulinotropic Potency Advantage
In a comprehensive structure-activity relationship study, the insulinotropic activity of the major (2S,3R,4S) isomer of 4-hydroxyisoleucine was directly compared to its minor isomer, lactone form, and classical structurally related amino acids using isolated rat islets. The threshold concentration for a statistically significant (P<0.05) increase in insulin release was 200 μM for (2S,3R,4S) 4-hydroxyisoleucine, whereas (2S,4R) and (2S,4S) γ-hydroxynorvalines as well as (2S,3S) and (2S,3R) γ-hydroxyvalines required 500 μM. All other congeners tested required 1 mM or higher [1].
| Evidence Dimension | Threshold concentration for significant insulin release (P<0.05) |
|---|---|
| Target Compound Data | 200 μM |
| Comparator Or Baseline | γ-Hydroxynorvalines and γ-hydroxyvalines: 500 μM; Other congeners: ≥1 mM |
| Quantified Difference | 2.5-fold lower threshold vs. γ-hydroxynorvalines/γ-hydroxyvalines; ≥5-fold lower vs. other congeners |
| Conditions | Isolated rat islets incubated in the presence of 8.3 mM glucose |
Why This Matters
Procurement of the correct stereoisomer is non-negotiable; the (2S,3R,4S) configuration delivers 2.5- to 5-fold greater potency, directly impacting assay sensitivity and reducing material consumption.
- [1] Broca C, Manteghetti M, Gross R, et al. 4-Hydroxyisoleucine: effects of synthetic and natural analogues on insulin secretion. Eur J Pharmacol. 2000;390(3):339-345. doi:10.1016/s0014-2999(00)00030-3 View Source
